B1576801 Pleurocidin-like peptide Hb18

Pleurocidin-like peptide Hb18

Cat. No.: B1576801
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)

Host Defense Peptides (HDPs), which are also widely known as Antimicrobial Peptides (AMPs), are fundamental components of the innate immune system found across virtually all forms of life. wikipedia.orgnih.govjmb.or.kr These molecules represent an ancient and evolutionarily conserved defense mechanism, providing a first line of protection against a wide array of pathogens. jmb.or.krresearchgate.net HDPs are typically small, consisting of 12 to 50 amino acids, and are characterized by their cationic (positively charged) and amphipathic nature. wikipedia.orgresearchgate.net This amphipathicity, which is the presence of distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, allows the peptides to interact with and disrupt the membranes of microbes. wikipedia.org

The primary function of HDPs is their broad-spectrum antimicrobial activity. They have been shown to be effective against Gram-positive and Gram-negative bacteria, as well as some fungi, enveloped viruses, and even cancerous cells. wikipedia.orgfrontiersin.org Unlike conventional antibiotics that often target specific metabolic pathways, many HDPs act by directly permeabilizing the microbial cell membrane, leading to cell death. wikipedia.orgnih.gov This mechanism is thought to reduce the likelihood of pathogens developing resistance. oup.com

Beyond their direct killing capabilities, HDPs are increasingly recognized for their dual role as immunomodulators. wikipedia.orgnih.govbohrium.com They can influence the host's immune response in various ways, such as promoting wound healing, neutralizing inflammation, and signaling to other immune cells, thereby bridging the innate and adaptive immune systems. nih.govjmb.or.krresearchgate.net This multifaceted functionality has led to a preference for the term "Host Defense Peptides" to encompass their broad scope of activities beyond simple microbial killing. wikipedia.org

The Pleurocidin (B1576808) Family within HDPs and AMPs

The Pleurocidin family is a distinct class of α-helical, cationic HDPs. ebi.ac.uknih.gov The namesake peptide, Pleurocidin, was first isolated in 1997 from the skin mucous secretions of the winter flounder (Pleuronectes americanus). ebi.ac.ukebi.ac.ukbicnirrh.res.infrontiersin.org This discovery highlighted the crucial role of these peptides in the innate defense mechanisms of fish, protecting them from pathogens in their aquatic environment. ebi.ac.uknih.gov

Structurally, Pleurocidin and its analogues are predicted to form an amphipathic alpha-helical conformation. ebi.ac.ukbicnirrh.res.inbicnirrh.res.in This structure is critical for their function, creating a molecule with one face of positively charged and polar residues and an opposing face of nonpolar, hydrophobic residues. wikipedia.orgresearchgate.net This arrangement facilitates their interaction with and insertion into the negatively charged membranes of bacteria, a key step in their antimicrobial action. wikipedia.orgnih.gov

Peptides with similar structures and functions, often referred to as Pleurocidin-like peptides, have been identified in other fish species, such as the piscidins found in hybrid striped bass. nih.gov This indicates that the Pleurocidin family is a conserved group of defense molecules in marine life. nih.gov Research has expanded to include numerous derivatives and analogues of the original Pleurocidin, such as NRC-03 and NRC-07, to investigate their biological activities. nih.gov

Table 1: Representative Members of the Pleurocidin and Piscidin Families

Peptide Name Source Organism Amino Acid Count Key Structural Feature
Pleurocidin Winter Flounder (Pleuronectes americanus) 25 Amphipathic α-helix ebi.ac.ukfrontiersin.org
Piscidin 1 (P1) Hybrid Striped Bass (Morone chrysops x M. saxatilis) 22 Histidine-rich, Amphipathic α-helix nih.gov
Piscidin 3 (P3) Hybrid Striped Bass (Morone chrysops x M. saxatilis) 22 Histidine-rich, Amphipathic α-helix nih.gov
Epinecidin-1 Grouper (Epinephelus coioides) Not specified Piscidin homolog nih.gov
Chrysophsin Red Sea Bream (Pagrus major) Not specified Piscidin homolog nih.gov

Academic Significance of Pleurocidin-like Peptides in Innate Immunity Research

The study of Pleurocidin-like peptides holds significant academic importance for several reasons. Firstly, they serve as powerful model molecules for understanding the fundamental principles of innate immunity and host-pathogen interactions. nih.gov Their relatively simple structure and direct mechanism of action allow researchers to dissect the physicochemical properties required for effective antimicrobial and immunomodulatory activity. wikipedia.orgnih.gov

Secondly, with the escalating global crisis of antibiotic resistance, Pleurocidin-like peptides are being investigated as promising templates for the development of new therapeutic agents. nih.govnih.govoup.com Their broad-spectrum activity and lower propensity for inducing resistance make them attractive candidates for novel anti-infectives. oup.commdpi.com Research is focused on creating synthetic analogues with improved potency, stability, and selectivity to target pathogens without harming host cells. nih.gov

Finally, the immunomodulatory functions of these peptides are a burgeoning area of research. nih.govnih.gov Understanding how peptides like Pleurocidin can activate mast cells, induce chemokine production, and modulate the immune response could lead to new strategies for treating inflammatory diseases, enhancing vaccine efficacy, or developing novel anticancer therapies. nih.govfrontiersin.orgnih.govresearchgate.net The diverse biological activities of the Pleurocidin family ensure their continued importance in the fields of immunology, microbiology, and drug discovery. frontiersin.orgmdpi.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFLGILFHGVHHGRKKALQMNSERRS

Origin of Product

United States

Discovery and Biological Origin of Pleurocidin Like Peptide Hb18

Initial Identification and Isolation Methodologies for Pleurocidin-like Peptides

The inaugural member of the pleurocidin (B1576808) family was first identified and isolated from the skin mucous secretions of the winter flounder, Pleuronectes americanus. nih.govresearchgate.netfrontiersin.orgnih.gov The process of purification involved a multi-step approach to separate the peptide from the complex mixture of proteins in the mucus.

Researchers utilized a combination of chromatographic techniques to achieve purification. nih.govresearchgate.net The initial steps involved homogenizing the skin scrapings and subjecting the extract to size-fractionation chromatography. researchgate.net This was followed by cation-exchange High-Performance Liquid Chromatography (HPLC) and ultimately, reversed-phase HPLC, which yielded a single, pure peptide peak. nih.govresearchgate.net

Once isolated, the peptide's identity was confirmed through mass spectrometry, to determine its molecular weight, and amino acid sequence analysis. nih.govresearchgate.net This foundational work established the methodology for identifying and purifying other pleurocidin-like peptides from various fish species.

Methodology Purpose Reference
Multiple Chromatographic MethodsPurification of the peptide from skin secretions. nih.govresearchgate.net
Reversed-Phase HPLCTo obtain a single, highly purified peptide peak. nih.govresearchgate.net
Mass SpectrometryDetermination of the peptide's precise molecular mass. nih.govresearchgate.net
Amino Acid Sequence AnalysisTo determine the primary structure of the peptide. nih.govresearchgate.net

Genetic Identification and Genomic Analysis of Pleurocidin-like Peptide Hb18 Encoding Sequences

Following the initial protein isolation, research shifted towards understanding the genetic basis of pleurocidin-like peptides. Genomic analysis has been crucial in identifying the genes that encode these peptides and understanding their structure and regulation.

A key strategy for identifying new pleurocidin-like peptide genes involves leveraging the highly conserved nature of certain gene regions. nih.gov The precursors of these peptides typically contain a highly conserved signal peptide sequence. nih.govnih.gov This conservation allows for the design of "degenerate primers," which are mixtures of similar oligonucleotides that can bind to and amplify a range of related genetic sequences.

By designing forward degenerate primers based on these conserved signal regions and a reverse primer that targets the common poly-A tail of messenger RNA (mRNA), researchers can selectively amplify the transcripts encoding for these antimicrobial peptides from tissue samples. nih.gov This targeted amplification approach, followed by DNA sequencing, has proven to be an efficient method for discovering novel pleurocidin-like peptide sequences from diverse fish species. nih.gov

Understanding the structure of eukaryotic genes requires the precise identification of intron-exon boundaries—the junctions between the non-coding introns and the protein-coding exons. researchgate.net This is critical for determining the correct amino acid sequence encoded by the gene and for understanding how the pre-mRNA is spliced. researchgate.net The key signals for this process typically include a GT sequence at the 5' end of the intron and an AG sequence at the 3' end. researchgate.net Analysis of genomic sequences allows for the mapping of these boundaries in pleurocidin-like peptide genes, revealing their architectural organization. For example, the analysis of four pleurocidin genes from the winter flounder showed they are composed of four exons and three introns.

Expression Profiles and Distribution in Teleost Species

Pleurocidin-like peptides are found exclusively in teleost fish. nih.govresearchgate.net Immunohistochemical studies have demonstrated their widespread distribution in various species, particularly in evolutionarily advanced teleosts. researchgate.net

These peptides are predominantly expressed in mucosal tissues that serve as the primary barriers to infection. nih.govresearchgate.net High concentrations are found in the skin, gills, and gastrointestinal tract. nih.govresearchgate.net Within these tissues, pleurocidins are located in specific immune cells, most commonly mast cells. nih.govresearchgate.net However, they have also been identified in other cell types, including epithelial cells and rodlet cells. researchgate.net The expression of these peptides can begin early in fish development and increase throughout the life cycle. nih.gov

Tissue/Cell Type Function Species Families
Skin Mucous CellsFirst line of defense against waterborne pathogens.Moronidae, Serranidae, Sciaenidae, Cichlidae, Siganidae, Belontidae researchgate.net
Gill EpitheliaProtection at a key site for respiration and pathogen entry.Moronidae, Serranidae, Sciaenidae, Cichlidae, Siganidae, Belontidae nih.govresearchgate.net
Gastrointestinal TractDefense against ingested pathogens.Moronidae, Serranidae, Sciaenidae, Cichlidae, Siganidae, Belontidae nih.govresearchgate.net
Mast CellsStorage and release of peptides in response to stimuli.Moronidae, Serranidae, Sciaenidae, Cichlidae, Siganidae, Belontidae nih.govresearchgate.net

Evolutionary Context and Phylogenetic Relationships of Pleurocidin-like Peptides

Phylogenetic analyses have provided insights into the evolutionary history of pleurocidin-like peptides. These peptides are part of a large superfamily of antimicrobial peptides. frontiersin.org Based on sequence homology, pleurocidins show a relationship with ceratotoxin, an antimicrobial peptide from the Mediterranean fruit fly, and dermaseptin (B158304), found in the skin of hylid frogs. nih.govfrontiersin.org

Despite these broader connections, pleurocidins as a distinct family are found only within teleost fish, suggesting a specific evolutionary adaptation within this diverse group of vertebrates. nih.govresearchgate.net The diversity within the pleurocidin family itself, with multiple forms often found within a single species, points to a history of gene duplication events. mdpi.com This genetic diversification likely allowed for the neofunctionalization of these peptides, enabling them to adapt and respond to a wide range of pathogens encountered in different aquatic environments. mdpi.com

Information regarding "this compound" is not currently available in the public domain.

Extensive searches for scientific literature and data pertaining specifically to a compound designated "this compound" have yielded no results. Consequently, it is not possible to provide an article on its structural characterization and biophysical properties as requested.

The search results did identify information on other peptides with similar naming conventions, such as HF-18, D-BMAP18, and C-LR18, as well as general information on the pleurocidin family of antimicrobial peptides. However, none of the available resources explicitly refer to or provide data for a peptide named "this compound".

Therefore, the detailed outline focusing on primary sequence analysis, secondary structure determination, and molecular modeling cannot be addressed for this specific compound due to the absence of foundational data.

Structural Characterization and Biophysical Properties Research of Pleurocidin Like Peptide Hb18

Spectroscopic Investigations for Structural and Interactional Insights

Spectroscopic techniques are pivotal in elucidating the structure of peptides and their dynamic interactions with biological membranes. For pleurocidin-like peptides, methods such as Solid-State Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy have provided critical insights into their mechanism of action, particularly how they interact with and disrupt microbial cell membranes.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for determining the structure, dynamics, and orientation of peptides embedded within lipid bilayers, mimicking their natural environment in a cell membrane. frontiersin.orgnih.gov Research on Pleurocidin (B1576808) has utilized both 15N and 2H ssNMR to probe its alignment within model membranes and its effect on lipid organization. tandfonline.comnih.gov

In one key study, uniformly 15N-labeled Pleurocidin was incorporated into macroscopically oriented model membranes composed of a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) lipids. nih.govresearchgate.net The resulting proton-decoupled 15N ssNMR spectrum provided direct information about the peptide's orientation relative to the membrane. The observed chemical shift is dependent on the angle between the peptide backbone's N-H bonds and the external magnetic field.

The study revealed a single resonance, indicating a uniform helical structure for the peptide within the membrane. nih.gov The chemical shift value obtained was consistent with the peptide helix being aligned parallel to the surface of the lipid bilayer (an in-plane orientation). nih.govtandfonline.com This surface-bound state is a common feature of many amphipathic α-helical antimicrobial peptides and is crucial for the initial stages of membrane disruption. tandfonline.com

Furthermore, 2H ssNMR was employed to understand how Pleurocidin affects the order and dynamics of the lipid acyl chains within the membrane. tandfonline.comnih.gov This was achieved by using lipids with deuterated acyl chains (d-PE and d-PG). The quadrupolar splitting observed in the 2H NMR spectra is a direct measure of the motional ordering of the C-2H bonds in the lipid tails. A reduction in this splitting signifies increased disorder.

The research demonstrated that Pleurocidin interacts with both zwitterionic PE and anionic PG lipids but has a significantly greater disordering effect on the anionic PG lipids. tandfonline.comnih.gov This preferential interaction with and disruption of anionic membranes is a hallmark of many cationic antimicrobial peptides and explains their selectivity for bacterial membranes, which are rich in anionic phospholipids (B1166683), over the primarily zwitterionic membranes of eukaryotic cells. tandfonline.com

Table 1: Summary of Solid-State NMR Findings for Pleurocidin in Model Membranes

Spectroscopic Technique Sample Composition Key Finding Implication Reference
15N Solid-State NMR 15N-labeled Pleurocidin in oriented PE/PG (3:1) lipid bilayers A single resonance consistent with a helical peptide oriented parallel to the membrane surface. Pleurocidin adopts an α-helical structure and lies flat on the membrane surface (in-plane alignment), a crucial step for membrane interaction. nih.govtandfonline.com

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of peptides to membranes and to probe the local environment of specific amino acid residues. nih.govnih.gov Pleurocidin contains an intrinsic fluorescent probe, the amino acid Tryptophan (Trp), at position 2 of its sequence, which makes it ideal for such studies without the need for external labels. tandfonline.comtandfonline.com

When Pleurocidin is in an aqueous solution, its Trp residue is exposed to the polar water molecules, resulting in a fluorescence emission maximum at approximately 360 nm. tandfonline.com However, upon interaction with lipid vesicles, a significant blue shift in the emission maximum is observed, typically to a range of 339-343 nm. tandfonline.com This blue shift indicates that the Trp residue has moved from a polar aqueous environment to a nonpolar, hydrophobic environment, confirming the insertion of at least the N-terminal portion of the peptide into the lipid bilayer's hydrocarbon core. tandfonline.comnih.gov

The strength of the interaction can also be assessed by observing the magnitude of the blue shift and the increase in fluorescence intensity, which vary with the lipid composition of the model membranes. Pleurocidin shows a much stronger interaction (greater blue shift and intensity increase) with anionic vesicles (containing PG) compared to neutral vesicles, corroborating the findings from ssNMR. tandfonline.comnih.gov

Table 2: Tryptophan Fluorescence Emission Maxima for Pleurocidin in Different Environments

Environment Lipid Composition Emission Maximum (λmax) Interpretation Reference
Aqueous Buffer None ~360 nm Trp residue is fully exposed to the polar aqueous solvent. tandfonline.com
Lipid Vesicles Zwitterionic (e.g., PC/PE) Moderate blue shift Weak interaction and shallow insertion of the Trp residue into the membrane. tandfonline.com

These spectroscopic investigations collectively provide a detailed molecular picture of Pleurocidin's interaction with membranes. The peptide first binds electrostatically to the anionic lipid headgroups, then adopts an α-helical structure and inserts its hydrophobic face into the membrane core, lying parallel to the surface. This process leads to a significant disruption of the lipid packing, which is believed to be the fundamental mechanism behind its antimicrobial activity. tandfonline.comnih.gov

Molecular Mechanisms of Action of Pleurocidin Like Peptide Hb18

Membrane Interaction Mechanisms

The initial and most critical step in the action of Pleurocidin-like peptide Hb18 is its interaction with the target cell membrane. This interaction is governed by the peptide's physicochemical properties, such as its cationic charge and amphipathic α-helical structure, and the lipid composition of the target membrane. nih.gov Several models have been proposed to describe the subsequent disruption of the membrane barrier.

The toroidal pore model is a prominent mechanism explaining how pleurocidin-family peptides permeabilize membranes. nih.gov In this model, the peptides first bind to the membrane surface and, upon reaching a critical concentration, insert into the lipid bilayer. nih.gov This insertion induces a significant structural rearrangement where the lipid monolayers are forced to bend continuously from the outer to the inner leaflet, forming a hydrophilic pore. researchgate.netcore.ac.uk The walls of this pore are lined by both the peptides and the head groups of the lipid molecules. researchgate.net This structure creates an aqueous channel through the membrane, disrupting ion gradients and leading to cell death. nih.gov Studies on the pleurocidin (B1576808) family have shown that these peptides can form ion channels in planar lipid bilayers consistent with the toroidal model. nih.gov A variation known as the "disordered toroidal pore" model suggests a less structured arrangement, where peptides and lipids form a more irregular pore, which has been used to interpret nuclear magnetic resonance (NMR) data on pleurocidin. core.ac.uk

Alternatively, the "carpet" model proposes a non-pore-forming mechanism of membrane disruption. researchgate.netresearchgate.net In this scenario, the peptides accumulate on the surface of the target membrane, covering it in a carpet-like manner. researchgate.netnih.gov This binding is primarily driven by electrostatic interactions between the cationic peptide and anionic components of the membrane. researchgate.net Once a threshold concentration is achieved, the extensive layer of peptides creates tension and strain on the bilayer, leading to a detergent-like effect that disrupts the membrane's structural integrity. researchgate.net This can result in the formation of transient holes or the complete micellization and disintegration of the lipid bilayer. researchgate.net Evidence suggests that pleurocidin may act via either the toroidal or carpet mechanism, potentially depending on factors like peptide concentration and membrane lipid composition. researchgate.net

A key feature of pleurocidin-like peptides is their selectivity for microbial or cancerous cells over healthy host cells. This selectivity is largely attributed to differences in the lipid composition of their outer membranes. nih.govfrontiersin.org Bacterial and cancer cell membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), which impart a net negative charge. nih.govnih.govreading.ac.uk In contrast, the outer leaflet of normal eukaryotic cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine (PC) and sphingomyelin. nih.govnih.gov

The positive charge of this compound facilitates a strong electrostatic attraction to the negatively charged anionic membranes. reading.ac.uknih.gov This initial binding is a prerequisite for subsequent membrane disruption. nih.gov Tryptophan fluorescence studies have demonstrated that pleurocidin interacts strongly with acidic phospholipids but only weakly with neutral ones. nih.gov Furthermore, the peptide's characteristic α-helical structure, which is crucial for its activity, is adopted in the presence of anionic vesicles but not in the presence of purely zwitterionic phospholipids. researchgate.netnih.gov This selective interaction minimizes damage to host cells while maximizing efficacy against target cells. nih.gov

Table 1: Interaction of Pleurocidin with Different Model Membranes

Membrane Type Predominant Phospholipid Type Pleurocidin Interaction Consequence
Bacterial/Cancer Mimic Anionic (e.g., PG, PS) Strong electrostatic binding Adopts α-helical structure, leads to membrane permeabilization
Eukaryotic Mimic Zwitterionic (e.g., PC) Weak interaction Remains largely unstructured, minimal membrane disruption

The specific amino acid sequence of this compound is critical for its function, with certain residues playing key roles in membrane interaction and selectivity. The distribution of cationic and hydrophobic residues facilitates its amphipathic nature.

Cationic Residues: Positively charged amino acids, such as Arginine (Arg) and Lysine (B10760008) (Lys), are crucial for the initial electrostatic attraction to anionic membranes. nih.gov The guanidinium (B1211019) group of arginine, in particular, can form strong bidentate hydrogen bonds with the phosphate (B84403) groups of lipids, anchoring the peptide to the membrane surface. reading.ac.uk

Aromatic Residues: Aromatic residues like Tryptophan (Trp) are often found at the lipid-water interface. nih.gov Studies on pleurocidin indicate that tryptophan residues play a vital role in anchoring the peptide to the membrane surface, facilitating its insertion into the hydrophobic core. researchgate.net

The precise positioning of these residues within the α-helical structure is essential for creating distinct polar and nonpolar faces, which drives membrane insertion and disruption. nih.gov

Upon insertion into the membrane, pleurocidin-like peptides can significantly alter the physical state of the lipid bilayer. One major effect is the disruption of the ordered packing of lipid acyl chains. Research has shown that pleurocidin causes a pronounced reduction in the acyl chain order specifically within the anionic lipid component of mixed membranes. nih.gov This disordering effect is not observed in the zwitterionic lipid component of the same membrane, indicating that the peptide's disruptive influence is localized to the lipids it directly associates with. nih.gov This localized fluidization of the membrane contributes to the loss of its barrier function and the formation of pores or defects. The introduction of unsaturated bonds in lipid acyl chains naturally increases disorder, and the peptide's interaction can further exacerbate this effect, contributing to membrane destabilization. mdpi.com

Intracellular Target Modulation and Metabolic Interference

While membrane disruption is a primary killing mechanism, pleurocidin-like peptides can also exert their effects by targeting intracellular components, particularly at sub-lethal concentrations. nih.govnih.gov The peptide can translocate across the cell membrane without causing immediate lysis and interfere with essential metabolic processes. nih.govresearchgate.net

Studies on pleurocidin and its derivatives have shown that at concentrations near the minimum inhibitory concentration (MIC), they can inhibit the synthesis of macromolecules such as DNA, RNA, and proteins in bacteria. nih.gov This suggests that once inside the cell, the peptide can interfere with replication, transcription, or translation.

Furthermore, some pleurocidin-like peptides have been shown to induce apoptosis, or programmed cell death. nih.gov For instance, a pleurocidin-like peptide was found to induce cytotoxicity in leukemia cells by upregulating the expression of apoptosis-related genes like P53 and P21. celljournal.org In bacteria, pleurocidin can trigger an intracellular apoptosis-like death (ALD) pathway, demonstrating a sophisticated mechanism that extends beyond simple membrane permeabilization. researchgate.net This dual-action capability—disrupting the membrane at high concentrations and interfering with intracellular functions at lower concentrations—makes this compound a potent antimicrobial and cytotoxic agent. nih.gov

Table 2: Summary of this compound Mechanisms of Action

Mechanism Category Specific Mechanism Key Features
Membrane Interaction Toroidal Pore Formation Peptides and lipid head groups line an aqueous pore.
Carpet Model Detergent-like disruption of the membrane without discrete pores.
Selective Lipid Binding Preferential interaction with anionic phospholipids over zwitterionic ones.
Acyl Chain Disordering Localized fluidization of the lipid bilayer.
Intracellular Action Metabolic Interference Inhibition of DNA, RNA, and protein synthesis.
Apoptosis Induction Upregulation of pro-apoptotic genes (P53, P21).

Inhibition of Nucleic Acid (DNA and RNA) Synthesis

While many antimicrobial peptides are known for their membrane-disrupting capabilities, evidence suggests that pleurocidin-like peptides can also exert their effects by targeting intracellular processes, including the synthesis of macromolecules. nih.govnih.gov Studies on pleurocidin and its derivatives have shown that at sublethal concentrations, these peptides can inhibit the synthesis of DNA, RNA, and proteins in bacteria such as Escherichia coli. nih.gov This inhibition of macromolecular synthesis can occur without extensive damage to the cell membrane, indicating that the peptides can translocate across the membrane to reach their intracellular targets. nih.gov

The specific pattern of inhibition can vary among different pleurocidin derivatives. For instance, some derivatives have been observed to inhibit RNA synthesis more rapidly than DNA or protein synthesis, suggesting that RNA polymerase could be a primary target. nih.gov Conversely, with the parent pleurocidin peptide, protein synthesis appeared to be the first process inhibited. nih.gov This suggests that the precise mechanism of action can be influenced by the specific amino acid sequence of the peptide. The ability of pleurocidin-like peptides to bind to DNA has also been reported, which could contribute to the disruption of DNA replication and transcription. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant aspect of the cytotoxic activity of pleurocidin-like peptides is their ability to induce oxidative stress within target cells through the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.govnih.gov

Research on the pleurocidin-family peptide NRC-03 has demonstrated its capacity to induce the release of ROS in oral squamous cell carcinoma cells. nih.gov This increase in intracellular ROS contributes to a state of oxidative stress, which can trigger apoptotic cell death pathways. The fungicidal mechanism of pleurocidin and related peptides has also been linked to the overproduction of ROS, which leads to oxidative stress and subsequent apoptosis. nih.gov The generation of ROS is often closely linked to mitochondrial dysfunction, as the mitochondria are a primary site of ROS production within the cell.

Mitochondria Perturbation Pathways

The mitochondria play a central role in the apoptotic processes initiated by pleurocidin-like peptides. These peptides can perturb mitochondrial function through various mechanisms, leading to the initiation of the intrinsic apoptotic pathway. A key event in this process is the depolarization of the mitochondrial membrane. nih.gov

Studies on the pleurocidin-family peptide NRC-03 have shown that it can induce mitochondrial dysfunction in cancer cells. nih.gov This dysfunction is characterized by an increase in mitochondrial ROS production and is mediated through the cyclophilin D-mitochondrial permeability transition pore (CypD-mPTP) axis. nih.gov The opening of the mitochondrial permeability transition pore disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates the caspase cascade and executes the apoptotic program. The use of mitochondria-specific antioxidants has been shown to alleviate the apoptosis and mitochondrial dysfunction induced by NRC-03, further highlighting the critical role of mitochondrial oxidative stress in its mechanism of action. nih.gov

Gene Expression Modulation (e.g., p53, p21, BCL-2)

Pleurocidin-like peptides can also exert their anticancer effects by modulating the expression of critical genes involved in cell cycle control and apoptosis, such as p53, p21, and BCL-2. The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis, and its activation can lead to cell cycle arrest or programmed cell death.

A study on the pleurocidin-like peptide WF3, isolated from the fish Poecilia mexicana, demonstrated its ability to selectively induce cytotoxicity in Jurkat leukemia cells. nih.govnih.gov This cytotoxic effect was associated with significant changes in the expression of apoptosis-related genes. Treatment of Jurkat cells with AMP-WF3 led to a substantial increase in the mRNA levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govnih.gov The upregulation of p21 is known to cause cell cycle arrest, thereby preventing cell proliferation. nih.gov

The expression of the anti-apoptotic gene BCL-2 was also affected, although the changes were cell-type dependent. In Jurkat cells treated with AMP-WF3, BCL-2 expression was not significantly altered, while the pro-apoptotic genes p53 and p21 were upregulated, tipping the balance towards apoptosis. nih.govnih.gov This modulation of gene expression indicates that in addition to direct membrane and mitochondrial effects, pleurocidin-like peptides can influence cellular fate by altering transcriptional programs that govern cell survival and death. nih.gov

Interactive Data Table: Modulation of Gene Expression in Jurkat Cells by Pleurocidin-like Peptide WF3

GeneFold Change in ExpressionFunction
p5310.33Tumor suppressor; transcription factor that regulates cell cycle and apoptosis.
p21175.095Cyclin-dependent kinase inhibitor; mediates p53-dependent cell cycle arrest.
BCL-2Not significantly changedAnti-apoptotic protein; promotes cell survival.
Data represents the fold change in mRNA expression in Jurkat cells treated with 50 μM of AMP-WF3 for 24 hours compared to untreated cells. nih.govnih.gov

Biological Activities and Spectrum of Action of Pleurocidin Like Peptide Hb18

Broad-Spectrum Antimicrobial Activity (In Vitro and Preclinical)

Pleurocidin (B1576808) and its analogues have demonstrated significant antimicrobial activity against a wide array of microorganisms in both laboratory (in vitro) and preclinical settings. This broad-spectrum efficacy is a key characteristic of these peptides, making them potential candidates for various antimicrobial applications.

Research has consistently shown that pleurocidin-like peptides are effective against various Gram-positive bacteria. Studies have reported that pleurocidin exhibits antibacterial activity against these strains, contributing to its broad-spectrum profile. nih.govmdpi.com For instance, a derivative of pleurocidin, pleurocidin-amide (Ple-a), has shown significant antibacterial action against Gram-positive bacteria. nih.gov The minimal inhibitory concentrations (MICs) for Ple-a against Gram-positive strains such as Streptococcus iniae and Lactococcus garvieae have been determined to be in the range of 32-128 μg/mL. nih.gov

Table 1: In Vitro Activity of Pleurocidin-amide (Ple-a) against Gram-Positive Bacteria

Bacterial Strain MIC (μg/mL)
Streptococcus iniae 32
Lactococcus garvieae 128

Data sourced from Hsu, C.-H., et al. (2022). nih.gov

The efficacy of pleurocidin-like peptides extends to Gram-negative bacteria, often with even greater potency compared to Gram-positive strains. nih.gov Pleurocidin and its amidated form, Ple-a, have demonstrated substantial activity against a range of Gram-negative pathogens. nih.govmdpi.com The MIC values for Ple-a against Gram-negative bacteria such as Vibrio alginolyticus, V. anguillarum, V. parahaemolyticus, V. harveyi, and Photobacterium damselae subsp. piscicida have been recorded to be as low as 1-8 μg/mL. nih.gov

Table 2: In Vitro Activity of Pleurocidin-amide (Ple-a) against Gram-Negative Bacteria

Bacterial Strain MIC (μg/mL)
Vibrio alginolyticus 2
Vibrio anguillarum 1
Vibrio parahaemolyticus 8
Vibrio harveyi 4
Photobacterium damselae subsp. piscicida 1

Data sourced from Hsu, C.-H., et al. (2022). nih.gov

In addition to their antibacterial properties, pleurocidin-like peptides also exhibit significant antifungal activity. frontiersin.orgresearchgate.net They have been shown to be effective against a variety of fungal pathogens, including yeasts of the Candida genus. frontiersin.org Specifically, one study highlighted the efficacy of a pleurocidin-derived peptide against Candida albicans. nih.gov The broad-spectrum nature of these peptides, encompassing both bacteria and fungi, underscores their potential as versatile antimicrobial agents. researchgate.netnih.gov

A critical area of research is the activity of novel antimicrobial agents against multidrug-resistant (MDR) bacteria. Pleurocidin and its derivatives have shown promise in this regard, demonstrating efficacy against several MDR strains. nih.gov For example, Ple-a has been reported to be potent against MDR bacteria with MIC values ranging from 2 to 32 μg/mL. nih.gov Another study highlighted the activity of a pleurocidin-derived peptide against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: In Vitro Activity of Pleurocidin-amide (Ple-a) against Multidrug-Resistant (MDR) Bacteria

MDR Bacterial Strain MIC (μg/mL)
MDR Escherichia coli 2
MDR Salmonella enterica 32

Data sourced from Hsu, C.-H., et al. (2022). nih.gov

The antimicrobial activity of pleurocidin-like peptides has been investigated against specific pathogens relevant to various fields, including aquaculture and oral health. These peptides have demonstrated potent activity against important marine pathogens. nih.gov For instance, both pleurocidin and Ple-a were found to be highly active against Gram-negative marine pathogens. nih.gov

Furthermore, research has explored the efficacy of pleurocidin against common cariogenic microorganisms, suggesting its potential to combat dental biofilms and prevent dental caries. researchgate.net Studies have shown that pleurocidin has antimicrobial activity against oral strains such as Streptococcus mutans and Streptococcus sobrinus. researchgate.net

Synergistic Effects with Other Antimicrobial Agents

Studies have shown that pleurocidin can have a synergistic effect when combined with conventional antibiotics. nih.govnih.govdaneshyari.com For example, a synergistic interaction has been observed when pleurocidin-amide is used in combination with certain antibiotics against MDR E. coli. nih.govnih.gov This synergistic activity suggests that pleurocidin and its analogues could be used as adjuvants in antimicrobial chemotherapy, enhancing the efficacy of existing antibiotics. nih.govdaneshyari.com The mechanism behind this synergy is thought to involve the formation of hydroxyl radicals and membrane damage. nih.govdaneshyari.com

Synergy with Conventional Antibiotics (In Vitro)

The combination of Pleurocidin-like peptides with conventional antibiotics has been shown to enhance their efficacy against various bacterial strains, a phenomenon known as synergy. This approach is a promising strategy to combat the growing threat of antibiotic resistance.

Research on Pleurocidin, a closely related peptide, has demonstrated synergistic interactions with a range of antibiotics. A checkerboard assay, a method used to assess the combined effect of two antimicrobial agents, revealed that all tested combinations of Pleurocidin and antibiotics exhibited a synergistic effect against the bacterial strains studied, with the exception of Enterococcus faecium treated with a combination of the peptide and ampicillin, which showed a partial synergistic interaction. The Fractional Inhibitory Concentration Index (FICI), a measure of synergy, was less than or equal to 0.5 for all synergistic combinations.

The mechanisms underlying this synergy are multifaceted. One key mechanism is the induction of hydroxyl radical formation, which leads to oxidative stress and bacterial cell death. This process is associated with a temporary depletion of NADH. Furthermore, the combination of Pleurocidin with certain antibiotics, such as erythromycin (B1671065), has been shown to increase the permeability of the bacterial cytoplasmic membrane, facilitating the entry of the antibiotic into the cell.

A C-terminal amidated derivative of Pleurocidin, known as Ple-a, has also been investigated for its synergistic potential. In combination with several conventional antibiotics—including ampicillin, amikacin, gentamicin, imipenem, meropenem, ceftazidime, cefotaxime, and levofloxacin—Ple-a demonstrated synergistic effects against multidrug-resistant Escherichia coli.

Bacterial StrainAntibioticInteractionFractional Inhibitory Concentration Index (FICI)
VariousMultipleSynergistic≤0.5
Enterococcus faeciumAmpicillinPartial Synergy0.75
Multidrug-resistant Escherichia coliVariousSynergisticNot Specified

Synergy with Other Host Defense Peptides or Bacteriocins

The synergistic activity of Pleurocidin-like peptides extends beyond conventional antibiotics to other antimicrobial peptides, including bacteriocins produced by lactic acid bacteria. This highlights the potential for developing powerful antimicrobial combinations derived from natural sources.

A notable study investigated the combined antimicrobial effect of Pleurocidin with the bacteriocins pediocin PA-1, sakacin P, and curvacin A. While the bacteriocins alone were highly effective against the Gram-positive bacterium Listeria ivanovii, they showed no activity against the Gram-negative Escherichia coli. In contrast, Pleurocidin was active against both bacterial types.

When combined, Pleurocidin and the bacteriocins exhibited a powerful synergistic effect against E. coli. The addition of nanomolar concentrations of the bacteriocins increased the growth-inhibitory potency of Pleurocidin by approximately fourfold. This synergy is attributed to the ability of Pleurocidin to permeabilize the outer membrane of Gram-negative bacteria, which typically acts as a barrier to bacteriocins. By disrupting the outer membrane, Pleurocidin allows the bacteriocins to reach their target, the inner cytoplasmic membrane, leading to enhanced bacterial killing. Interestingly, little to no synergistic effect was observed against the Gram-positive L. ivanovii, likely because its cell wall structure does not present the same barrier to the bacteriocins.

Peptide/Bacteriocin CombinationTarget OrganismObserved Effect
Pleurocidin + Pediocin PA-1Escherichia coliStrong Synergy
Pleurocidin + Sakacin PEscherichia coliStrong Synergy
Pleurocidin + Curvacin AEscherichia coliStrong Synergy
Pleurocidin + Lactic Acid Bacteria BacteriocinsListeria ivanoviiLittle to no synergy

Preclinical Anti-Cancer Research (Mechanism-Oriented Studies)

Recent research has illuminated the potential of Pleurocidin-like peptides as anticancer agents. These studies have focused on understanding the mechanisms of their selective cytotoxicity towards cancer cells and the cellular pathways they modulate.

Mechanisms of Selective Cytotoxicity in Cancer Cell Lines (In Vitro)

A key attribute of Pleurocidin-like peptides in the context of cancer therapy is their ability to selectively target and kill malignant cells while exhibiting lower toxicity towards normal, healthy cells. This selectivity is a critical factor in developing safer and more effective cancer treatments.

A pleurocidin-like peptide isolated from the fish Poecilia Mexicana, designated AMP-WF3, has demonstrated significant selective cytotoxicity against the Jurkat human leukemia cell line. nih.gov In vitro studies determined the half-maximal inhibitory concentration (IC50) of AMP-WF3 against Jurkat cells to be 50 μM. nih.gov In contrast, the peptide showed minimal cytotoxicity against normal human dermal fibroblasts (HDF) and peripheral blood mononuclear cells (PBMCs). nih.gov At a concentration of 50 μM, over 70% of these normal cells remained viable. nih.gov

The basis for this selective cytotoxicity is believed to lie in the differences in cell membrane composition between cancerous and normal cells. Cancer cell membranes are characterized by a higher net negative charge due to an increased presence of anionic molecules such as phosphatidylserine (B164497) on their outer surface. nih.gov This negative charge facilitates the electrostatic attraction of cationic peptides like Pleurocidin-like Hb18, leading to membrane disruption and subsequent cell death. nih.gov In contrast, normal mammalian cell membranes are typically zwitterionic or have a neutral charge, resulting in weaker interactions with the cationic peptides. nih.gov

The mechanism of cell killing by Pleurocidin-like peptides can be concentration-dependent. At higher, toxic concentrations, they can cause direct disruption of the cancer cell membrane. nih.gov At lower concentrations, they may penetrate the cell and trigger apoptotic signaling pathways. nih.gov The behavior of the Pleurocidin family of peptides in lipid bilayers suggests the formation of ion channels based on a toroidal model, where the peptides and lipids together form well-defined pores. nih.gov

Cell LineCell TypePeptideIC50Viability at 50 μM
JurkatHuman LeukemiaAMP-WF350 μM~50%
HDFHuman Dermal Fibroblast (Normal)AMP-WF3>50 μM>70%
PBMCsPeripheral Blood Mononuclear Cells (Normal)AMP-WF3>50 μM>70%

Cellular Pathways Involved in Anti-Proliferative Effects (In Vitro)

The anti-proliferative effects of Pleurocidin-like peptides are not solely due to membrane disruption but also involve the modulation of key intracellular pathways that regulate cell growth and survival. Specifically, these peptides have been shown to induce apoptosis, or programmed cell death, in cancer cells.

In studies with the Jurkat leukemia cell line, treatment with the Pleurocidin-like peptide AMP-WF3 led to a significant upregulation of the tumor suppressor genes p53 and p21. nih.gov The expression of the p53 gene increased by over 10-fold, while the expression of the p21 gene saw a dramatic 175-fold increase. nih.gov

The p53 protein plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Its activation can be triggered by cellular stress, such as DNA damage. The p21 protein, a downstream target of p53, is a potent inhibitor of cyclin-dependent kinases and a key regulator of cell cycle progression, capable of inducing cell cycle arrest. The significant increase in the expression of both p53 and p21 in Jurkat cells treated with AMP-WF3 strongly suggests that the peptide's anti-proliferative effect is mediated through the induction of apoptosis and cell cycle arrest. nih.gov This mechanism of action is similar to that of other cationic antimicrobial peptides, such as Buforin IIb, which also induces apoptosis in cancer cells through the upregulation of p53 and p21. nih.gov

Modulation of Key Receptors in Disease Pathways (Computational Studies)

Computational studies, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the interactions between peptides and their molecular targets at an atomic level. While specific computational studies on the interaction of Pleurocidin-like peptide Hb18 with key cancer-related receptors are limited, research on Pleurocidin and similar peptides provides valuable insights into their potential mechanisms of action.

Molecular modeling and docking analyses have been employed to study the interaction of a Pleurocidin-like peptide with enterotoxin H from Klebsiella pneumoniae. This research, although focused on an antibacterial application, demonstrates the utility of computational methods in identifying specific binding interactions between Pleurocidin-like peptides and protein targets. The study revealed that the peptide interacts with the active sites of the enterotoxin, suggesting a targeted, non-membranolytic mechanism of action is possible.

Furthermore, molecular dynamics simulations have been used to investigate the interaction of Pleurocidin with various model cell membranes. These studies have provided a molecular basis for the peptide's selectivity towards negatively charged membranes, which are characteristic of cancer cells. The simulations show that Pleurocidin interacts more strongly with and is more likely to insert into and disrupt anionic membranes compared to the zwitterionic membranes of normal eukaryotic cells. These computational findings support the hypothesis that the anticancer activity of Pleurocidin-like peptides is, at least in part, driven by their preferential interaction with and disruption of the cancer cell membrane. This membrane-centric mechanism is a key aspect of their selective cytotoxicity.

Mechanisms of Microbial Response and Adaptation to Pleurocidin Like Peptide Hb18

Research on the Development of Microbial Resistance

The development of microbial resistance to pleurocidins, as with other antimicrobial peptides, is a complex process involving various adaptive strategies by bacteria. Unlike conventional antibiotics that often have specific molecular targets, the primary mechanism of action for many pleurocidins involves disruption of the bacterial cell membrane, making the development of resistance more challenging for the microbe. mdpi.comnih.gov However, bacteria have demonstrated the ability to develop resistance through several mechanisms.

Some bacterial species have shown inherent resistance to pleurocidin (B1576808). For instance, Leucothrix mucor, a bacterium found on the surface of winter flounder eggs, has demonstrated natural resistance to the antimicrobial effects of pleurocidin. frontiersin.org Similarly, Lactobacillus acidophilus has been reported to be significantly less susceptible to pleurocidin compared to other oral microorganisms. frontiersin.org

In cases of acquired resistance, one of the primary adaptive strategies involves modifications to the bacterial cell surface, which can reduce the peptide's ability to bind and disrupt the membrane. This can include alterations in the net surface charge. For Gram-positive bacteria, this may involve the D-alanylation of teichoic and lipoteichoic acids, which reduces the net negative charge of the cell wall and thereby repels the cationic pleurocidin peptides. nih.gov

Another identified mechanism of resistance involves the upregulation of specific membrane proteins. A study on Vibrio parahaemolyticus found that resistance to pleurocidin was associated with the upregulation of four inner membrane proteins and two outer membrane proteins. These proteins are involved in protein efflux and ATP synthesis, suggesting that the bacteria may actively pump the peptide out of the cell or alter its energy metabolism to counteract the peptide's effects. mdpi.com Efflux pumps are a known general mechanism of resistance to various antimicrobial agents, and their involvement in pleurocidin resistance highlights a significant adaptive strategy. mdpi.com

Furthermore, some bacteria may produce proteases that can degrade antimicrobial peptides, although this is a less commonly cited mechanism for pleurocidin resistance specifically. The production of a biofilm matrix can also offer protection by preventing the peptide from reaching the bacterial cells. nih.gov

The following table summarizes the known mechanisms of microbial resistance to pleurocidin and related peptides:

Mechanism of ResistanceDescription
Inherent Resistance Certain bacterial species, such as Leucothrix mucor and Lactobacillus acidophilus, naturally exhibit low susceptibility to pleurocidin. frontiersin.org
Cell Surface Modification Alterations to the bacterial cell envelope, such as the D-alanylation of teichoic acids in Gram-positive bacteria, reduce the net negative charge, thereby repelling the cationic peptide. nih.gov
Upregulation of Efflux Pumps Increased expression of membrane proteins that actively transport the peptide out of the bacterial cell, as observed in Vibrio parahaemolyticus. mdpi.com
Biofilm Formation The extracellular matrix of biofilms can act as a physical barrier, preventing the peptide from reaching the bacterial cells.

Strategies for Mitigating Microbial Resistance

To combat the emergence of microbial resistance to pleurocidin-like peptides, researchers are exploring several promising strategies. These approaches aim to enhance the efficacy of the peptides and reduce the likelihood of resistance development.

A primary strategy is the use of pleurocidin in combination with conventional antibiotics. This synergistic approach has been shown to be effective against a range of bacterial strains. nih.govdaneshyari.com For example, pleurocidin has demonstrated synergistic effects with antibiotics such as erythromycin (B1671065) and ampicillin. nih.gov The mechanisms behind this synergy often involve pleurocidin's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the antibiotic into the cell. nih.gov Additionally, the combination of pleurocidin and certain antibiotics can induce the formation of hydroxyl radicals, leading to oxidative stress and enhanced bacterial killing. nih.govdaneshyari.com This combination therapy can also be effective against multidrug-resistant (MDR) bacteria. nih.gov

Another key strategy involves the rational design and synthesis of modified pleurocidin analogues. By altering the amino acid sequence, researchers can create peptides with improved stability, enhanced antimicrobial activity, and reduced susceptibility to bacterial resistance mechanisms. nih.gov For instance, truncating the C-terminus of pleurocidin and making specific amino acid substitutions has led to the development of analogues like GK-4, which exhibits rapid bacteriostatic activity and greater resistance to pepsin hydrolysis. nih.gov Such modifications can improve the peptide's therapeutic potential, particularly for oral administration. nih.gov The introduction of D-amino acids is another modification aimed at increasing proteolytic resistance. frontiersin.org

The development of chimeric peptides, where pleurocidin is combined with another antimicrobial peptide, is also being investigated. This can result in hybrid peptides with novel mechanisms of action and a broader spectrum of activity, potentially reducing the chances of resistance development. frontiersin.org

The following table outlines the primary strategies being employed to mitigate microbial resistance to pleurocidin-like peptides:

StrategyDescription
Combination Therapy Using pleurocidin in conjunction with conventional antibiotics to achieve synergistic effects, such as increased membrane permeability and induction of oxidative stress. nih.govdaneshyari.com
Peptide Engineering Designing and synthesizing modified pleurocidin analogues with enhanced stability, activity against MDR pathogens, and resistance to enzymatic degradation. nih.gov
Development of Chimeric Peptides Creating hybrid peptides by combining pleurocidin with other antimicrobial peptides to generate novel molecules with enhanced properties. frontiersin.org

Immunomodulatory Research of Pleurocidin Like Peptide Hb18

Modulation of Host Immune Cell Responses (In Vitro Studies)

Pleurocidin-like peptides, a family of α-helical cationic antimicrobial peptides (CAPs), have demonstrated significant immunomodulatory functions beyond their antimicrobial activity. yizimg.comnih.gov In vitro studies have shown that these peptides can directly interact with and activate key immune cells, thereby influencing the inflammatory response.

Mast Cell Activation and Degranulation

Mast cells are critical effector cells of the innate immune system, and their activation is a key event in inflammation. Research has shown that certain pleurocidin-like peptides are potent activators of human mast cells. yizimg.com In a screening of 20 different pleurocidin (B1576808) peptides, several were found to be capable of inducing degranulation in the human mast cell line, LAD2. nih.gov

One specific peptide, NRC-04, was identified as a particularly effective mast cell activator. nih.gov Studies demonstrated that NRC-04 causes LAD2 mast cells to adhere, migrate, and degranulate in a time- and concentration-dependent manner. yizimg.comresearchgate.net This degranulation leads to the release of pre-formed mediators stored in cytoplasmic granules, such as β-hexosaminidase. researchgate.net Furthermore, NRC-04 stimulation also triggers the release of newly synthesized lipid mediators, including cysteinyl leukotrienes and prostaglandin (B15479496) D2, which are potent inflammatory molecules. yizimg.comnih.gov The activation process initiated by the peptide involves several key intracellular signaling molecules, as summarized in the table below.

Table 1: Signaling Pathways in Pleurocidin-Induced Mast Cell Activation

Inhibitor Used Target Molecule/Pathway Effect on Mast Cell Activation
Pertussis toxin G proteins Inhibition
Wortmannin Phosphoinositol-3 kinase (PI3K) Inhibition
U-73122 Phospholipase C (PLC) Inhibition
Ro-31-8220 Phosphokinase C (PKC) Inhibition

This table summarizes findings from studies using specific inhibitors to identify the signaling components involved in pleurocidin-induced mast cell activation. yizimg.com

Chemokine Production and Receptor Signaling Mechanisms (e.g., FPRL1)

Beyond inducing degranulation, pleurocidin-like peptides stimulate mast cells to produce and secrete chemokines, which are crucial for recruiting other immune cells to the site of inflammation. Treatment of human mast cells with pleurocidin NRC-04 was shown to induce the production of significant pro-inflammatory chemokines. yizimg.comnih.gov

Table 2: Chemokine Production by Mast Cells Induced by Pleurocidin NRC-04

Chemokine Produced Abbreviation Function
Monocyte chemotactic protein-1 MCP-1 / CCL2 Recruits monocytes, memory T cells, and dendritic cells
Macrophage inflammatory protein-1β MIP-1β / CCL4 Chemoattractant for natural killer cells, monocytes, and other immune cells

This table details the pro-inflammatory chemokines produced by human mast cells following stimulation with Pleurocidin NRC-04. yizimg.comnih.gov

The mechanism underlying this activation involves a specific cell surface receptor. Research has identified that human mast cells express the N-formyl-peptide receptor 1 (FPRL1), a G protein-coupled receptor. yizimg.com The involvement of this receptor was confirmed when a specific FPRL1 inhibitor was shown to interfere with pleurocidin-mediated mast cell activation. yizimg.com Upon binding to FPRL1, the peptide triggers a signaling cascade that includes an increase in intracellular calcium (Ca2+) mobilization, followed by the activation of G proteins and the PI3K, PLC, and PKC pathways, ultimately leading to chemokine production and degranulation. yizimg.comnih.gov

Influence on Inflammatory Gene Expression

The production of inflammatory mediators like chemokines by mast cells is a direct consequence of altered gene expression. The induction of CCL2 and CCL4 synthesis by pleurocidin NRC-04 indicates that this peptide upregulates the transcription and translation of their respective genes in mast cells. yizimg.comnih.gov While studies on other host defense peptides in different cell types have shown direct regulation of various inflammatory genes—such as interleukins and tumor necrosis factor-alpha (TNF-α)—the primary documented effect of pleurocidin-like peptides on mast cells relates to the expression of genes encoding for the aforementioned chemokines. nih.govfrontiersin.org The activation of the FPRL1 receptor and subsequent signaling cascades directly links the peptide to the cellular machinery responsible for transcribing these key inflammatory genes. yizimg.com

Peptide Engineering and Structure Activity Relationship Sar Studies for Pleurocidin Like Peptide Hb18

Rational Design and Analog Development

Rational design strategies are pivotal in modifying natural peptides to improve their therapeutic properties. nih.govrsc.org These approaches involve targeted alterations to the peptide's primary sequence and structure to enhance its activity, selectivity, and stability.

Amino Acid Substitution Strategies (e.g., Glycine (B1666218), Arginine, Lysine)

The substitution of specific amino acids within the pleurocidin (B1576808) sequence has been a key strategy to modulate its biological activity. nih.govnih.gov By replacing certain residues, researchers can influence the peptide's conformational flexibility, charge distribution, and interaction with bacterial membranes.

One notable strategy involves the substitution of valine residues with the less bulky and less hydrophobic alanine (B10760859). For instance, in a pleurocidin analogue, replacing both Val12 and Val16 with alanine was hypothesized to increase conformational flexibility around the key glycine residues at positions 13 and 17. nih.gov This modification indirectly affects peptide-lipid hydrogen bonding in distant segments of the peptide. nih.gov

Furthermore, the substitution of lysine (B10760008) with arginine has been shown to have a direct and significant impact on the peptide's interaction with lipid bilayers. An analogue where all four lysines were replaced with arginines (pleurocidin-KR) formed approximately one and a half times more hydrogen bonds with the bilayer compared to the parent pleurocidin. nih.gov This enhanced hydrogen bonding capability is linked to increased conformational flexibility and membrane damage, leading to improved potency, particularly against Gram-positive bacteria. nih.gov

AnalogueAmino Acid SubstitutionImpact on Hydrogen Bonding
Pleurocidin-VAVal12 -> Ala, Val16 -> AlaIndirect effect, alters peptide-lipid hydrogen bonding in distant segments
Pleurocidin-KRAll Lysines -> ArgininesDirect effect, 1.5x more hydrogen bonds with the bilayer than parent pleurocidin

C-Terminal Modifications (e.g., Amidation)

Post-translational modifications, such as C-terminal amidation, are a common strategy to enhance the efficacy of antimicrobial peptides. nih.govbiorxiv.org Amidation involves the replacement of the C-terminal carboxyl group with an amide group, which can increase the peptide's net positive charge and, consequently, its affinity for negatively charged bacterial membranes. nih.govcore.ac.uk

In the case of pleurocidin, a C-terminally amidated derivative, Pleurocidin-amide (Ple-a), was synthesized and evaluated. nih.gov This modification was found to contribute to a more positive net charge, resulting in enhanced antibacterial activity compared to the non-amidated form (Ple). nih.govcore.ac.uk Ple-a demonstrated superior antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains. nih.gov The minimum inhibitory concentration (MIC) values for Ple-a were generally lower than those for Ple, indicating its increased potency. nih.gov

PeptideC-terminal ModificationEffect on Antibacterial Activity
Pleurocidin (Ple)NoneBaseline activity
Pleurocidin-amide (Ple-a)AmidationEnhanced antibacterial activity, lower MIC values

Design of Shorter Active Fragments and Core Peptide Identification

Identifying the smallest active portion of a peptide, often referred to as the "active core," is a crucial step in peptide drug development. nih.gov Shorter peptides are generally more cost-effective to synthesize and may exhibit improved pharmacokinetic properties. nih.govnih.gov

Bioinformatics-directed approaches can be employed to predict and identify valid active fragments from a parent peptide sequence. nih.gov This often involves mimicking the cleavage process of proteases to truncate the peptide and then screening the resulting fragments for antimicrobial activity. nih.gov While specific studies on the systematic truncation of Hb18 to identify its absolute minimal active core are not detailed in the provided context, this remains a valuable and common strategy in the broader field of AMP development. nih.gov

Peptide Optimization for Enhanced Specificity and Potency (Preclinical Research)

The optimization of lead peptides is a critical phase in preclinical research, aiming to enhance their therapeutic index by increasing their potency against target pathogens while minimizing toxicity to host cells. nih.govnih.gov

Studies on pleurocidin analogs have demonstrated that specific amino acid substitutions can significantly impact both potency and specificity. For example, the pleurocidin-KR analog, with its increased positive charge due to lysine-to-arginine substitutions, showed substantially improved potency against P. aeruginosa and Gram-positive isolates compared to the parent peptide. nih.gov Conversely, the pleurocidin-VA analog, with valine-to-alanine substitutions, exhibited comparable potency to the parent peptide against Gram-negative isolates but had reduced activity against Gram-positive isolates. nih.gov Notably, the in vitro cytotoxicity of pleurocidin-VA against mammalian cell lines was severely attenuated, indicating a significant improvement in its selectivity. nih.gov

Peptidomimetic and Hybrid Peptide Development

To overcome some of the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation, researchers are exploring the development of peptidomimetics and hybrid peptides. nih.govmdpi.com Peptidomimetics are molecules that mimic the structure and function of peptides but are composed of non-natural amino acids or other chemical moieties. researchgate.net

Hybrid peptides are created by combining sequences from different bioactive peptides to generate novel molecules with potentially enhanced or synergistic activities. nih.govbiorxiv.orgexplorationpub.com This strategy allows for the integration of desirable properties from multiple parent peptides. For instance, a hybrid could be designed to include a cell-penetrating sequence from one peptide and an antimicrobial domain from another. While the direct application of these strategies to create Hb18-specific peptidomimetics or hybrids is an area of ongoing research, the principles of hybridization and peptidomimicry offer promising avenues for the future development of pleurocidin-based therapeutics. nih.gov

Biotechnological Production and Advanced Analytical Methodologies for Pleurocidin Like Peptide Hb18

Recombinant Production Systems

The production of peptides through recombinant DNA technology offers a scalable and cost-effective alternative to direct extraction from natural sources or chemical synthesis. Various expression systems are utilized to generate peptides like Hb18, with bacterial and yeast systems being prominent choices.

Bacterial and Yeast Expression Systems

Escherichia coli remains a widely used host for recombinant protein and peptide production due to its rapid growth, well-understood genetics, and high expression levels. However, the expression of small, cationic peptides like pleurocidins in E. coli can be challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. Strategies to overcome these issues often involve the use of tightly controlled expression vectors and optimization of culture conditions.

Yeast expression systems, such as Pichia pastoris, present an alternative for the production of antimicrobial peptides. P. pastoris is a methylotrophic yeast capable of high-density cultivation and efficient protein secretion. The use of the alcohol oxidase 1 (AOX1) promoter, which is strongly induced by methanol, allows for high-level expression of heterologous proteins. Research on the expression of pleurocidin (B1576808) cDNA in P. pastoris has demonstrated successful integration of the gene into the yeast genome and subsequent transcription. However, achieving detectable levels of the secreted peptide can be challenging and often requires significant optimization of the expression and purification protocols.

Fusion Peptide Approaches

To mitigate the challenges of direct expression, pleurocidin-like peptides are often produced as fusion proteins. This approach involves genetically linking the peptide of interest to a larger, more stable protein partner. The fusion partner can enhance expression levels, improve solubility, protect the peptide from degradation, and facilitate purification.

Commonly used fusion tags include Glutathione S-transferase (GST), Maltose-Binding Protein (MBP), and Small Ubiquitin-like Modifier (SUMO). These tags can be engineered to include a specific protease cleavage site (e.g., for thrombin, Factor Xa, or TEV protease) between the tag and the target peptide, allowing for the release of the native peptide after purification. The choice of fusion partner and cleavage strategy is critical and must be tailored to the specific properties of the target peptide to ensure proper folding and activity.

Table 1: Common Fusion Tags for Recombinant Peptide Production

Fusion TagTypical Size (kDa)Purification MethodKey Advantages
Glutathione S-transferase (GST)~26Glutathione Affinity ChromatographyHigh expression levels, enhances solubility.
Maltose-Binding Protein (MBP)~42Amylose Affinity ChromatographySignificantly improves solubility of fusion partners.
Small Ubiquitin-like Modifier (SUMO)~11IMAC (with His-tag)Enhances solubility and folding, can be cleaved by specific SUMO proteases.
Thioredoxin (Trx)~12IMAC (with His-tag)Promotes disulfide bond formation in the cytoplasm, enhances solubility.

Chemical Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical peptide production, allowing for the precise, stepwise assembly of amino acids to create a desired peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most commonly used approach for SPPS due to its milder deprotection conditions compared to the older Boc (tert-butyloxycarbonyl) chemistry.

The synthesis of a pleurocidin-like peptide such as Hb18 via Fmoc-SPPS would involve the following general steps:

The C-terminal amino acid is attached to an insoluble resin support.

The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).

The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.

These deprotection and coupling steps are repeated until the entire peptide sequence is assembled.

Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Following cleavage, the crude synthetic peptide is purified to a high degree of homogeneity.

Advanced Analytical Characterization Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the produced Pleurocidin-like peptide Hb18, whether it is generated through recombinant or synthetic methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the peptide is separated based on its hydrophobicity.

A typical RP-HPLC setup for a pleurocidin-like peptide would utilize a C18 stationary phase (a silica-based support with 18-carbon alkyl chains). The mobile phase usually consists of a gradient of an aqueous solvent (often water with 0.1% trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) with 0.1% trifluoroacetic acid). The peptide is injected onto the column in a low concentration of organic solvent and is eluted as the concentration of the organic solvent increases. The purity of the peptide is determined by the presence of a single, sharp peak in the chromatogram, which is monitored by UV absorbance, commonly at 214 nm and 280 nm.

Mass Spectrometry for Sequence and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the molecular weight of a peptide, thereby confirming its identity and purity. For peptides like Hb18, two common MS techniques are employed:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is often used for rapid determination of the molecular weight of the intact peptide. The peptide is co-crystallized with a matrix material, and a laser pulse desorbs and ionizes the peptide. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio, allowing for accurate mass determination.

Electrospray Ionization (ESI) MS: ESI-MS is often coupled with liquid chromatography (LC-MS). The eluent from the HPLC is passed through a capillary where a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released and enter the mass analyzer. ESI can produce multiply charged ions, which is particularly useful for larger peptides.

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence of the peptide. In this technique, the parent ion of the peptide is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides information about the amino acid sequence.

Table 2: Key Analytical Techniques for this compound Characterization

TechniquePurposeKey Information Obtained
Reversed-Phase HPLC (RP-HPLC)Purification and Purity AssessmentRetention time, peak purity, quantification.
MALDI-TOF Mass SpectrometryMolecular Weight DeterminationAccurate mass of the intact peptide.
Electrospray Ionization Mass Spectrometry (ESI-MS)Molecular Weight and Sequence ConfirmationAccurate mass, charge state distribution, can be coupled with LC for online analysis.
Tandem Mass Spectrometry (MS/MS)Amino Acid Sequence VerificationFragmentation pattern confirming the primary structure.

Chiral Analysis of Amino Acids in Peptide Structures

The biological function of peptides is intrinsically linked to the chirality of their constituent amino acids. In nature, proteins and peptides are predominantly composed of L-amino acids. mdpi.com The introduction of D-amino acids, either intentionally during synthesis or as a result of isomerization, can significantly alter a peptide's structure, stability, and biological activity. mdpi.comfrontiersin.org Therefore, rigorous chiral analysis is a critical component of quality control in peptide production.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are essential for the chiral analysis of peptides like Hb18. chiraltech.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers. chiraltech.com This is often achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with L- and D-amino acids. sigmaaldrich.com For peptides, this analysis typically involves hydrolysis to break the peptide bonds, followed by derivatization of the resulting amino acids with a chiral reagent (indirect method) or direct separation on a chiral column (direct method). mdpi.comresearchgate.net Cinchona-derived zwitterionic chiral columns, for instance, have proven versatile for the analysis of free amino acids and small peptides, enabling assessment of amino acid composition and molecular chirality. chiraltech.com

Capillary Electrophoresis (CE): CE offers a high-sensitivity method for chiral separations, requiring only minute sample volumes. researchgate.net The separation is achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the buffer. This selector interacts differently with the amino acid enantiomers, leading to different migration times and enabling their separation and quantification. researchgate.net

These methods are crucial for verifying the stereochemical integrity of biotechnologically produced Hb18, ensuring that the final product consists of the intended L-amino acid sequence, which is vital for its predicted biological function and to avoid unforeseen effects from D-amino acid impurities. mdpi.comsigmaaldrich.com

In Vitro Assay Methodologies for Biological Activity Assessment

Evaluating the biological activity of this compound requires a suite of in vitro assays to determine its efficacy, mechanism of action, and potential for synergistic interactions with other compounds.

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents, such as Hb18 and a conventional antibiotic. asm.orgnih.govcreative-diagnostics.com The assay involves preparing a two-dimensional array of serial dilutions of both compounds in a 96-well plate. creative-diagnostics.com The effectiveness of the combination is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). asm.orgcreative-diagnostics.com

The FICI is calculated as follows: FICI = FIC of agent A + FIC of agent B Where:

FIC A = (MIC of agent A in combination) / (MIC of agent A alone)

FIC B = (MIC of agent B in combination) / (MIC of agent B alone)

The interaction is then classified based on the FICI value:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4.0 creative-diagnostics.comperiodikos.com.br

This methodology is crucial for exploring the potential of Hb18 to be used in combination therapies, which can enhance efficacy and potentially reduce the development of resistance. periodikos.com.br For example, studies on other antimicrobial peptides have demonstrated synergistic effects when combined with antibiotics like ciprofloxacin (B1669076) and vancomycin (B549263) against various bacterial strains. nih.govnih.gov

FICI Interpretation

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 4.0Additive or Indifference
> 4.0Antagonism

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. springernature.comabcam.com The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.comnih.gov The amount of formazan produced, which is dissolved and measured spectrophotometrically, is proportional to the number of viable cells. nih.gov

In the context of Hb18, the MTT assay was employed to evaluate its cytotoxic effects on the Jurkat leukemia cell line as well as on normal cells, including peripheral blood mononuclear cells (PBMCs) and human dermal fibroblasts (HDF). celljournal.orgnih.gov Cells were treated with various concentrations of the peptide for 24 hours. nih.gov

The results demonstrated that Hb18 exhibited selective cytotoxicity. celljournal.org The Jurkat cell line was significantly more susceptible to the peptide, showing a half-maximal inhibitory concentration (IC50) of 50 μM. celljournal.orgnih.gov In contrast, the normal PBMC and HDF cell lines were much less affected, indicating a favorable therapeutic window. celljournal.orgnih.gov

Cytotoxicity of this compound (AMP-WF3)

Cell LineCell TypeIC50 Value
JurkatLeukemia50 μM
PBMCsNormal (Peripheral Blood Mononuclear Cells)Less Susceptible
HDFNormal (Human Dermal Fibroblasts)Less Susceptible

Flow cytometry is a powerful technique for analyzing individual cells within a population. bio-rad-antibodies.com It is particularly useful for studying apoptosis, the process of programmed cell death. nih.gov By using specific fluorescent probes, flow cytometry can identify and quantify cells at different stages of apoptosis (early and late) versus necrotic or viable cells. nih.gov

A common method involves co-staining cells with Annexin V and Propidium Iodide (PI). snmjournals.org

Annexin V: This protein binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. nih.gov

Propidium Iodide (PI): This dye can only enter cells that have lost their membrane integrity, a characteristic of late apoptotic and necrotic cells. snmjournals.org

This dual-staining allows for the differentiation of four cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

For Hb18, flow cytometry analysis confirmed that its cytotoxic effect on Jurkat cells is mediated through the induction of apoptosis. celljournal.orgnih.gov Treatment with the peptide led to a significant increase in the percentage of apoptotic Jurkat cells compared to the negligible effect observed in normal HDF and PBMC cells, reinforcing the finding of its selective action against cancerous cells. celljournal.orgnih.gov

To delve deeper into the molecular mechanisms underlying Hb18-induced apoptosis, gene expression analysis is performed using techniques like Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR). nih.govbio-rad.com This method allows for the sensitive and accurate quantification of specific mRNA transcripts, providing insight into which cellular pathways are activated or inhibited by the peptide. thermofisher.comresearchgate.net

The analysis of Jurkat cells treated with Hb18 focused on key genes involved in apoptosis and cell cycle regulation: P53, P21, and BCL-2. celljournal.org

P53 : A tumor suppressor gene that plays a central role in initiating apoptosis in response to cellular stress.

P21 : A gene regulated by p53 that can induce cell cycle arrest.

BCL-2 : An anti-apoptotic gene that helps to prevent programmed cell death.

The results of the RT-PCR analysis revealed that in Jurkat cells, treatment with Hb18 led to a significant upregulation in the expression of the pro-apoptotic genes P53 and P21. celljournal.orgnih.gov Conversely, in the normal HDF and PBMC cell lines, the gene expression patterns were different. HDF cells showed a simultaneous increase in P21, P53, and the anti-apoptotic BCL-2, while PBMCs showed an increase only in BCL-2. celljournal.org This differential gene regulation further explains the selective cytotoxicity of Hb18, as it appears to specifically trigger the p53-mediated apoptotic pathway in leukemia cells while promoting survival mechanisms in normal cells. celljournal.org

Gene Expression Changes Induced by this compound (AMP-WF3)

GeneFunctionExpression in Jurkat Cells (Leukemia)Expression in HDF Cells (Normal)Expression in PBMCs (Normal)
P53Pro-apoptoticIncreasedIncreasedNo significant change
P21Cell cycle arrestIncreasedIncreasedNo significant change
BCL-2Anti-apoptoticNo significant changeIncreasedIncreased

Preclinical Research and Potential Applications of Pleurocidin Like Peptide Hb18 Derivatives

Development of Novel Antimicrobial Agents (Preclinical)

Pleurocidin (B1576808) and its derivatives have demonstrated significant antimicrobial efficacy against a wide array of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com These peptides are recognized for their broad-spectrum activity, targeting pathogens relevant to both human and animal health. nih.govfrontiersin.org Preclinical investigations have highlighted their potential as alternatives or adjuncts to conventional antibiotics, particularly in the context of rising antibiotic resistance.

Addressing Antibiotic-Resistant Pathogens in Preclinical Models

A significant area of preclinical research has been the evaluation of pleurocidin-like peptides against antibiotic-resistant bacteria. Studies have shown that these peptides are effective against both antibiotic-susceptible and multidrug-resistant bacterial isolates. researchgate.net The C-terminal amidation of pleurocidin, resulting in Pleurocidin-amide (Ple-a), has been shown to enhance its antibacterial activity. mdpi.comnih.gov Both Ple and Ple-a have demonstrated potency against several MDR bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 256 μg/mL. mdpi.comnih.gov

The mechanism of action of these peptides is multifaceted, involving membrane disruption and potentially targeting intracellular processes, which may contribute to their effectiveness against resistant strains. frontiersin.org Furthermore, pleurocidin has been observed to act synergistically with conventional antibiotics, suggesting its potential use in combination therapies to enhance efficacy and combat resistance. daneshyari.com

Table 1: Antimicrobial Activity of Pleurocidin Derivatives Against Multidrug-Resistant (MDR) Bacteria
Peptide DerivativeMDR Bacterial StrainMIC (μg/mL)Reference
Pleurocidin (Ple)Various MDR strains8-256 mdpi.com
Pleurocidin-amide (Ple-a)Various MDR strains2-32 mdpi.com

Exploration as Anti-Cancer Agents (Preclinical Models)

Beyond their antimicrobial properties, pleurocidin-like peptides have emerged as potential anti-cancer agents. nih.govnih.gov Preclinical studies have demonstrated their cytotoxic effects against various cancer cell lines, including breast carcinoma and leukemia. researchgate.netcelljournal.org

In Vitro and Ex Vivo Models of Cancer Cell Selectivity

A critical aspect of any potential anti-cancer therapeutic is its ability to selectively target cancer cells while sparing normal, healthy cells. Pleurocidin-like peptides have shown promising selectivity in preclinical models. For instance, a pleurocidin-like peptide from Poecilia Mexicana fish, AMP-WF3, was found to be more cytotoxic to the Jurkat leukemic cell line (IC50 = 50 μM) than to normal peripheral blood mononuclear cells (PBMCs) and human dermal fibroblasts (HDF). nih.govnih.gov At a concentration of 50 μM, over 70% of the normal cells remained viable. nih.gov

Similarly, Pleurocidin-amide (Ple-a) displayed significantly greater potency against a panel of cancer cell lines compared to its unmodified counterpart, Pleurocidin (Ple). nih.gov The IC50 values for Ple-a against various cancer cell lines ranged from 11 to 197.3 μM, whereas the values for Ple were between 54.9 and >500 μM. nih.gov Notably, both peptides showed minimal cytotoxicity against normal mouse fibroblast 3T3 cells. nih.gov This selectivity is a key attribute for their potential development as anti-cancer therapeutics. nih.gov One study provided evidence for the potential application of pleurocidin-amide against hepatocellular carcinoma, non-small cell lung adenocarcinoma, stomach adenocarcinoma, and colon adenocarcinoma. nih.gov

Table 2: Cytotoxicity of Pleurocidin Derivatives in Cancer and Normal Cell Lines
Peptide DerivativeCell LineCell TypeIC50 (μM)Reference
AMP-WF3JurkatLeukemia50 nih.gov
Pleurocidin-amide (Ple-a)Various Cancer Cell LinesCancer11 - 197.3 nih.gov
Pleurocidin (Ple)Various Cancer Cell LinesCancer54.9 - >500 nih.gov
Pleurocidin-amide (Ple-a)NIH-3T3Normal Mouse Fibroblast>313 nih.gov
Pleurocidin (Ple)NIH-3T3Normal Mouse Fibroblast>500 nih.gov

Modulation of Apoptotic Pathways in Cancer Cells (Preclinical)

The anti-cancer activity of pleurocidin-like peptides appears to be mediated, at least in part, by the induction of apoptosis. In preclinical studies, treatment of Jurkat leukemia cells with the pleurocidin-like peptide AMP-WF3 led to an increase in both early and late apoptotic cell populations. nih.gov This was accompanied by the upregulation of the expression of the tumor suppressor genes P53 and P21. nih.gov In contrast, the expression of the anti-apoptotic gene BCL-2 was not significantly altered in the Jurkat cells. nih.gov Interestingly, in normal HDF cells, there was a simultaneous increase in the expression of P21, P53, and BCL-2, while in PBMCs, only BCL-2 expression increased, suggesting a differential response between cancerous and non-cancerous cells. nih.gov

Further evidence for the induction of apoptosis comes from studies with Pleurocidin-amide (Ple-a) on A549 human lung adenocarcinoma cells. nih.gov Western blot analysis and confocal microscopy revealed that Ple-a could inhibit autophagy and induce apoptosis in these cells after 48 hours of treatment. nih.gov These findings indicate that pleurocidin-like peptides can trigger programmed cell death in cancer cells through the modulation of key apoptotic pathways.

Advanced Delivery Strategies for Preclinical Studies (e.g., Encapsulation, Functionalization)

A significant challenge in the therapeutic application of peptides is their potential for degradation and the need for effective delivery to target sites. Preclinical research is exploring advanced delivery strategies to overcome these hurdles. One promising approach is the encapsulation of pleurocidin-like peptides in nanoparticles.

A study demonstrated the successful entrapment of a pleurocidin-like peptide derived from Clarias batrachus within N-Succinyl Chitosan (NSC) nanoparticles. researchgate.net This encapsulation not only protected the peptide but also enhanced its antimicrobial activity by up to 80%. researchgate.net The NSC nanoparticles had an average size of approximately 64 nm and provided a sustained release of the peptide, with 75% being released over 96 hours. researchgate.net Such delivery systems could improve the bioavailability and therapeutic efficacy of pleurocidin-like peptides in various applications.

Role in Aquaculture and Veterinary Applications (Preclinical)

The potent antimicrobial properties of pleurocidin-like peptides make them attractive candidates for applications in aquaculture and veterinary medicine, where infectious diseases pose significant economic threats. nih.govresearchgate.net

In the context of aquaculture, pleurocidin amide has been investigated for its potential to control pathogens in oysters. researchgate.net Preclinical studies have shown its effectiveness against a range of bacterial pathogens that can impact shellfish health. researchgate.net Furthermore, research has demonstrated that continuous delivery of pleurocidin amide via osmotic pumps can protect coho salmon from vibriosis, a serious bacterial disease caused by Vibrio anguillarum. researchgate.net Fish that received a daily dose of 250 μg of pleurocidin amide had significantly lower mortality rates (5%) compared to control groups (67-75%). researchgate.net This highlights the potential of these peptides as therapeutic or prophylactic agents to mitigate disease outbreaks in aquaculture settings. researchgate.net The broad-spectrum efficacy of pleurocidin and its derivatives against various fish pathogens underscores their potential as valuable tools in maintaining the health of farmed aquatic species. nih.govfrontiersin.org

Future Research Directions for Pleurocidin Like Peptide Hb18

Further Elucidation of Detailed Mechanism of Action Pathways

Future investigations into the precise mechanisms of action of pleurocidin-like peptides, such as the hypothetical Hb18, are crucial for their development as therapeutic agents. While it is generally understood that these peptides exert their antimicrobial and anticancer effects through membrane disruption, the intricacies of these interactions and the subsequent intracellular events warrant deeper exploration.

A primary area of focus should be the detailed characterization of how these peptides interact with different membrane compositions. The selectivity of pleurocidin-like peptides for microbial and cancer cells over healthy host cells is attributed to differences in membrane lipid composition, such as the higher concentration of anionic phospholipids (B1166683) in target cells. Future studies could employ advanced techniques like solid-state NMR and neutron scattering to visualize the precise orientation and aggregation state of Hb18 within model membranes that mimic bacterial, fungal, and various cancer cell lines.

Beyond membrane permeabilization, the intracellular targets of pleurocidin-like peptides remain a relatively underexplored area. Research has suggested that some pleurocidins can translocate into the cytoplasm and interfere with cellular processes. It has been proposed that pleurocidin-like peptides could interact with non-membrane components, such as the selective targeting of enterotoxin H from Klebsiella pneumoniae. nih.gov Further studies should aim to identify the specific intracellular binding partners of Hb18 and elucidate how these interactions contribute to cell death. This could involve techniques such as affinity chromatography and mass spectrometry to pull down and identify interacting proteins and nucleic acids.

Moreover, the induction of apoptosis-like death in bacteria and apoptosis in cancer cells by pleurocidins is an area ripe for further investigation. For instance, the bactericidal effects of pleurocidin (B1576808) have been linked to the induction of caspase-like and RecA-mediated intracellular apoptosis-like death (ALD). nih.govresearchgate.netknu.ac.kr A deeper understanding of the signaling pathways activated by Hb18 leading to programmed cell death is needed. This includes identifying the key molecular players, such as specific caspases or other proteases, and determining how their activation is triggered by the peptide. The concentration-dependent alteration of pleurocidin's mechanism in Escherichia coli suggests a complex interplay that should be a key focus of future research. knu.ac.kr

Research AreaKey Questions to Address for Hb18Potential Methodologies
Membrane Interaction How does Hb18 orient and assemble in different lipid bilayers? What is the role of individual amino acids in membrane selectivity?Solid-state NMR, Neutron Scattering, Molecular Dynamics Simulations
Intracellular Targets Does Hb18 translocate into the cytoplasm? What are its specific intracellular binding partners?Confocal Microscopy, Affinity Chromatography, Mass Spectrometry
Apoptosis Induction Which specific apoptotic or apoptosis-like pathways are activated by Hb18 in different cell types? What are the key molecular triggers?Western Blotting, Flow Cytometry, Gene Expression Profiling

Exploration of Broader Immunomodulatory Roles and Specificity

The immunomodulatory properties of host defense peptides, including pleurocidins, are increasingly being recognized as a critical aspect of their therapeutic potential. nih.govresearchgate.net Future research on pleurocidin-like peptide Hb18 should extend beyond its direct cytotoxic activities to thoroughly investigate its interactions with the host immune system. A key objective will be to delineate the specific immunomodulatory effects of Hb18 and to understand the underlying molecular mechanisms.

Studies on pleurocidin have demonstrated its ability to modulate the expression of cytokines and influence inflammatory pathways. For example, pleurocidin has been shown to alleviate symptoms in a mouse model of ulcerative colitis by altering cytokine levels and inhibiting the NF-κB and MAPK inflammatory signaling pathways. nih.gov Future research should investigate whether Hb18 can similarly modulate the production of key cytokines, such as TNF-α, IL-6, and IL-10, in various immune cell types, including macrophages, dendritic cells, and T-lymphocytes. This will help to determine its potential as an anti-inflammatory or immunostimulatory agent.

Furthermore, the specificity of these immunomodulatory effects needs to be carefully examined. It will be important to determine whether Hb18 preferentially interacts with certain immune cell receptors and to identify the signaling pathways that are subsequently activated. Understanding this specificity is crucial for predicting the potential therapeutic applications and for avoiding unwanted side effects. For instance, some antimicrobial peptides can act as adjuvants, enhancing the adaptive immune response to antigens. nih.gov Investigating whether Hb18 possesses adjuvant properties could open up new avenues for its use in vaccine development.

The impact of Hb18 on the gut microbiota and its subsequent effects on host immunity is another promising area of research. Pleurocidin has been shown to regulate the gut microbiota, increasing the abundance of beneficial bacteria and reducing harmful bacteria in a mouse model of colitis. nih.gov Future studies should explore the effects of Hb18 on the composition and function of the gut microbiome and how these changes correlate with its immunomodulatory activities.

Immunomodulatory AspectResearch Focus for Hb18Potential Experimental Approaches
Cytokine Modulation Effect on pro-inflammatory and anti-inflammatory cytokine production by immune cells.ELISA, Luminex assays, RT-qPCR
Receptor Specificity Identification of immune cell receptors that bind to Hb18.Surface Plasmon Resonance, Co-immunoprecipitation
Adjuvant Properties Ability to enhance antigen-specific immune responses.In vivo immunization studies with co-administration of Hb18 and an antigen.
Microbiome Interaction Impact on the composition and function of the gut microbiota.16S rRNA gene sequencing, Metagenomic analysis

Development of Advanced Peptide Design and Bioconjugation Strategies

To enhance the therapeutic potential of this compound, future research should focus on advanced peptide design and bioconjugation strategies. These approaches aim to improve the peptide's activity, selectivity, stability, and delivery to target sites.

Peptide design efforts could involve systematic modifications of the Hb18 amino acid sequence. This includes truncating the peptide to identify the minimal active sequence, as has been done with other pleurocidin analogs. researchgate.net Additionally, amino acid substitutions can be made to modulate the peptide's charge, hydrophobicity, and amphipathicity, which are key determinants of its biological activity. For example, replacing certain amino acids with lysine (B10760008) or phenylalanine has been shown to influence the antimicrobial activity of pleurocidin derivatives. nih.gov The development of stapled peptides, which involves introducing covalent crosslinks to stabilize the helical structure, could also be explored to enhance the metabolic stability and binding affinity of Hb18. mdpi.com

Bioconjugation strategies offer another avenue for improving the therapeutic profile of Hb18. This involves attaching the peptide to other molecules, such as antibiotics, photosensitizers, or nanoparticles. nih.govmdpi.com Conjugation with conventional antibiotics could lead to synergistic effects and help to combat antibiotic-resistant bacteria. Attaching Hb18 to photosensitizers could enhance its efficacy in photodynamic therapy for cancer. Nanoparticle-based delivery systems could improve the peptide's solubility, protect it from degradation, and facilitate its targeted delivery to tumors or sites of infection.

The choice of conjugation chemistry is critical to ensure that the biological activity of the peptide is preserved. "Click chemistry" reactions, which are high-yield and can be performed under biocompatible conditions, are particularly attractive for peptide bioconjugation. utoronto.ca Future research should explore various bioconjugation techniques to identify the optimal strategy for Hb18.

StrategyObjectiveExample Application for Hb18
Peptide Truncation Identify the minimal active domain to reduce synthesis cost and potential toxicity.Create a series of C-terminally truncated Hb18 analogs and test their activity.
Amino Acid Substitution Enhance activity, selectivity, and stability.Replace specific residues with charged or hydrophobic amino acids and evaluate the impact on performance.
Peptide Stapling Increase helical stability and resistance to proteolysis.Introduce a hydrocarbon staple to lock the alpha-helical conformation of Hb18.
Bioconjugation Improve delivery, targeting, and efficacy.Conjugate Hb18 to magnetic nanoparticles for targeted delivery to tumors.

Establishment of Novel Preclinical Models for Efficacy and Specificity Assessment

The translation of this compound from a promising candidate to a clinical therapeutic requires rigorous evaluation in relevant preclinical models. Future research should focus on establishing and utilizing novel preclinical models that can more accurately predict the efficacy and specificity of Hb18 in humans.

For assessing the anticancer activity of Hb18, researchers should move beyond traditional 2D cell cultures and utilize more complex in vitro models, such as 3D tumor spheroids and organoids. These models better recapitulate the tumor microenvironment and can provide more accurate insights into the peptide's ability to penetrate tumors and kill cancer cells. In vivo studies in animal models are also essential. While xenograft models in immunocompromised mice have been used to evaluate the anticancer effects of pleurocidin-family peptides, future studies should also employ syngeneic tumor models in immunocompetent mice to assess the interplay between the peptide's direct cytotoxic effects and its immunomodulatory activities. celljournal.org The zebrafish embryo has also been utilized as a tool for screening pleurocidin peptides as anti-cancer agents and represents a valuable model for high-throughput screening. celljournal.org

For evaluating the antimicrobial efficacy of Hb18, preclinical models of infection are crucial. These models can range from simple invertebrate models, such as Galleria mellonella, to more complex mammalian models. The choice of model will depend on the target pathogen and the site of infection. For instance, a mouse model of ulcerative colitis has been used to assess the therapeutic potential of pleurocidin in inflammatory bowel disease. nih.gov Similar models could be used to evaluate the efficacy of Hb18 in treating this condition.

A key focus of these preclinical studies should be the assessment of the peptide's specificity and potential for toxicity. This includes evaluating its effects on healthy host cells and tissues, as well as its hemolytic activity. The development of resistance to Hb18 by cancer cells or microbial pathogens is another important consideration that should be investigated in long-term preclinical studies.

Preclinical ModelPurposeKey Parameters to Evaluate for Hb18
3D Tumor Spheroids Assess anticancer efficacy in a more physiologically relevant in vitro model.Tumor penetration, induction of apoptosis, effects on cell proliferation.
Syngeneic Tumor Models Evaluate anticancer efficacy and immunomodulatory effects in immunocompetent animals.Tumor growth inhibition, changes in the tumor immune infiltrate, survival rates.
Mouse Models of Infection Determine antimicrobial efficacy in vivo.Reduction in bacterial load, resolution of infection, survival rates.
Zebrafish Embryo Model High-throughput screening of anticancer and antimicrobial activity.Effects on tumor growth and microbial infection in a transparent vertebrate model.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.